molecular formula C18H23BrN2O B8658090 3-(4-BROMOBENZYL)-2-BUTYL-1,3-DIAZASPIRO[4.4]NON-1-EN-4-ONE CAS No. 731851-41-5

3-(4-BROMOBENZYL)-2-BUTYL-1,3-DIAZASPIRO[4.4]NON-1-EN-4-ONE

Cat. No. B8658090
M. Wt: 363.3 g/mol
InChI Key: NZQPLTFMMZVHAD-UHFFFAOYSA-N
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Patent
US07652147B2

Procedure details

In this application further describes another process comprising the steps of reacting 2-butyl-1,3-diazaspiro[4,4]non-1-en-4-one monohydrochloride (A) with 4-bromobenzyl bromide (B) in presence of base and solvent to give 3-[4-bromobenzyl]-2-butyl-1,3-diazaspiro[4,4]non-1-en-4-one (C) which is condensed with 2-[2′-(triphenylmethyl-2′H-tetrazol-5′-yl)phenyl boronic acid in the presence of tetrakis triphenyl phosphine palladium and base to give Irbesartan (I).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([C:6]1[NH:10][C:9](=[O:11])[C:8]2([CH2:15][CH2:14][CH2:13][CH2:12]2)[N:7]=1)[CH2:3][CH2:4][CH3:5].[Br:16][C:17]1[CH:24]=[CH:23][C:20]([CH2:21]Br)=[CH:19][CH:18]=1>>[Br:16][C:17]1[CH:24]=[CH:23][C:20]([CH2:21][N:10]2[C:9](=[O:11])[C:8]3([CH2:15][CH2:14][CH2:13][CH2:12]3)[N:7]=[C:6]2[CH2:2][CH2:3][CH2:4][CH3:5])=[CH:19][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(CCC)C1=NC2(C(N1)=O)CCCC2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(CBr)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(CN2C(=NC3(C2=O)CCCC3)CCCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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